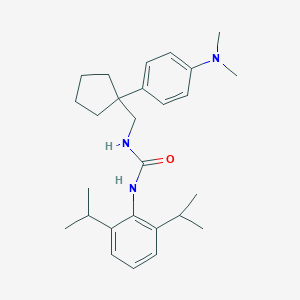
Nevanimibe
Descripción general
Descripción
Nevanimibe is a compound with the molecular formula C27H39N3O . It is under investigation in clinical trials for the treatment of Endogenous Cushing’s Syndrome . This compound is an orally active and selective acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1) inhibitor with an EC50 of 9 nM . It inhibits ACAT2 with an EC50 of 368 nM and induces cell apoptosis .
Molecular Structure Analysis
The structure of this compound-bound tetrameric human ACAT1 has been reported . Each monomer contains nine transmembrane helices (TMs), six of which (TM4–TM9) form a cavity that accommodates this compound and an endogenous acyl-coenzyme A .Chemical Reactions Analysis
This compound is involved in the process of cholesterol esterification . The ER enzyme ACAT1 transfers a fatty acyl group from acyl-coenzyme A (acyl-CoA) to the 3β-hydroxyl moiety of cholesterol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 421.6 g/mol . Its IUPAC name is 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea .Aplicaciones Científicas De Investigación
1. Nevanimibe in Adrenocortical Carcinoma
This compound HCl (formerly ATR-101), a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, has been investigated for its application in treating adrenocortical carcinoma (ACC). A Phase 1 study focused on assessing the safety and pharmacokinetics of this compound in adults with metastatic ACC. The study found that while no patients experienced a complete or partial response, some showed stable disease following treatment. This research suggests a potential role for this compound in the management of ACC, although its efficacy was limited in this formulation (Smith et al., 2020).
2. This compound for Congenital Adrenal Hyperplasia
Another significant area of research for this compound is its application in congenital adrenal hyperplasia (CAH). A Phase 2 study evaluated this compound's efficacy and safety in subjects with uncontrolled classic CAH. The study showed that this compound could decrease 17-hydroxyprogesterone levels within two weeks of treatment, indicating its potential as an add-on therapy for CAH. However, larger and longer studies are needed to further evaluate its efficacy (El‐Maouche et al., 2020).
3. Extended Study of this compound in CAH
Further extending the research on this compound's role in CAH, a Phase 2b study is underway to evaluate its longer-term efficacy and safety. This multicenter, dose-titration, open-label study aims to treat patients with classic CAH at higher doses of this compound for a 12-week period. The primary efficacy endpoint is a reduction of 17-hydroxyprogesterone to a specific level, and safety endpoints include the incidence of adverse events and changes in clinical laboratory tests (Lin et al., 2019).
4. Structural Study of this compound and ACAT1
An in-depth structural study of human ACAT1 in complex with this compound was conducted. This research revealed crucial insights into how this compound interacts with ACAT1, a key enzyme in cholesterol homeostasis and implicated in various diseases. Understanding this interaction is vital for developing new ACAT1 inhibitors to treat related diseases, including certain types of cancers (Long et al., 2020).
Mecanismo De Acción
Target of Action
Nevanimibe primarily targets the enzyme sterol O-acyltransferase 1 (SOAT1) , also known as acyl-coenzyme A:cholesterol acyltransferase (ACAT1) . This enzyme is crucial for the esterification of cholesterol, a necessary step for the synthesis of steroid hormones in the adrenal cortex .
Mode of Action
This compound acts as an inhibitor of SOAT1/ACAT1 . The drug binds to the enzyme, preventing it from transferring a long-chain fatty acid to cholesterol to form cholesteryl esters . This inhibition disrupts the formation of cytosolic lipid droplets, a process that is essential for cholesterol homeostasis .
Biochemical Pathways
The inhibition of SOAT1/ACAT1 by this compound affects all three adrenocortical steroid pathways, namely the mineralocorticoid, glucocorticoid, and androgen pathways . At higher concentrations, the increase in free cholesterol caused by ACAT1 inhibition results in dysregulation of calcium stores in the endoplasmic reticulum .
Pharmacokinetics
A phase 2 study demonstrated that the area under the concentration-time curve for this compound from time 0 to 4 hours (auc 0-4) increased appropriately with each dose level increase from dose level 1 (125 mg bid) to dose level 5 (1000 mg bid) .
Result of Action
This compound’s action results in a decrease in 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment . This decrease was observed in a phase 2 study, where two subjects met the primary endpoint, and five others experienced 17-OHP decreases ranging from 27% to 72% during this compound treatment .
Action Environment
The action of this compound is influenced by the environment within the adrenal cortex, where the targeted enzyme SOAT1/ACAT1 is located . The drug’s efficacy may also be affected by the presence of other substances in the body, such as adrenocorticotropic hormone (ACTH), which this compound might reduce androgen excess independent of . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Nevanimibe plays a significant role in biochemical reactions by interacting with the enzyme ACAT1 . ACAT1 transfers a long-chain fatty acid to cholesterol to form cholesteryl esters that coalesce into cytosolic lipid droplets . This compound inhibits this process, thereby affecting the concentration of cholesterol in the endoplasmic reticulum .
Cellular Effects
This compound has been shown to induce apoptosis in cells . It has also been found to have potential for treating adrenocortical cancer . In a study involving patients with uncontrolled classic congenital adrenal hyperplasia, this compound decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to ACAT1 . It blocks access of substrates to the catalytic Histidine residue, which is essential for catalytic activity . This interaction inhibits the process of cholesterol esterification .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decrease 17-OHP levels within 2 weeks of treatment .
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway . By inhibiting ACAT1, it affects the conversion of cholesterol to cholesteryl esters . This can have effects on metabolic flux and metabolite levels.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. As an ACAT1 inhibitor, it is likely to be localized in the endoplasmic reticulum where ACAT1 is found .
Propiedades
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKNCEXEVUFFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928286 | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133825-80-6 | |
| Record name | Nevanimibe [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevanimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEVANIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



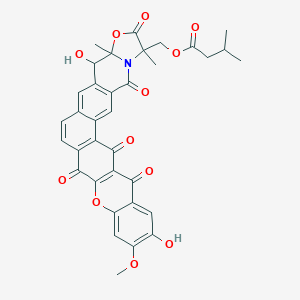
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
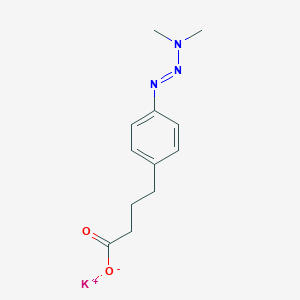
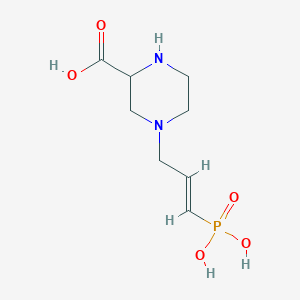
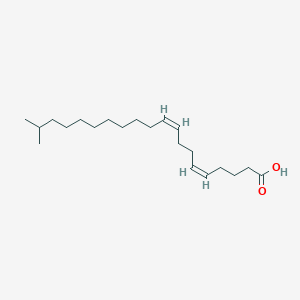
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)